1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one
Descripción
Propiedades
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-3-4-11(15)13-7-8-14-10(9-13)5-6-12-14/h2,5-6H,1,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSYXNBIUZYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCN2C(=CC=N2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity. Alternatively, it can interact with receptors, altering their signaling and downstream effects.
Comparación Con Compuestos Similares
Key Observations:
Core Modifications: Pyrazinone cores (as in 1-(6,7-dihydropyrazolo…)) exhibit higher mGlu5 potency compared to pyrimidinone derivatives like VU0462807, likely due to enhanced receptor binding . Pyridyl substituents (e.g., 4k) improve potency (~7 nM) over phenyl derivatives but introduce CNS-related toxicities in preclinical models .
Substituent Effects :
- Eastern Aryl Groups : Fluorine substitution at the para position (e.g., 4c) optimizes potency (EC50: 10 nM) and efficacy (Glu Max%: 130%), while bulkier groups (e.g., methoxy) reduce efficacy .
- Western Linkers : Methyl or benzyl groups improve metabolic stability but may reduce solubility .
Toxicity and Selectivity: Excessive mGlu5 activation by high-efficacy PAMs like 4k correlates with adverse effects (e.g., seizures in rat models), limiting clinical advancement . Compounds like VU0462807, with pyrimidinone cores, show reduced toxicity but lower potency .
Pharmacokinetic and ADMET Comparisons
| Parameter | 1-(6,7-Dihydropyrazolo…) | VU0462807 | 4k |
|---|---|---|---|
| Solubility (µg/mL) | 15–20 | 35 | 25 |
| Cl (mL/min/kg) | 30 | 20 | 18 |
| t1/2 (h) | 2.5 | 4.0 | 3.8 |
| CNS Penetration | Moderate | High | High |
| hERG IC50 (µM) | >30 | >30 | 25 |
Insights:
- Solubility: Pyrimidinone derivatives (VU0462807) exhibit better aqueous solubility due to reduced lipophilicity .
- Metabolic Stability : 4k’s lower clearance (18 mL/min/kg) and longer half-life (3.8 h) make it superior for sustained receptor modulation .
- Safety : All compounds show minimal hERG inhibition, but 4k’s narrower safety margin (hERG IC50: 25 µM) necessitates caution .
Research Implications
The dihydropyrazolo-pyrazinone scaffold offers a versatile platform for mGlu5 PAM development. However, the balance between potency and toxicity remains a critical challenge. Future efforts should focus on:
- Low-Efficacy PAMs : To mitigate toxicity while retaining therapeutic benefits .
- Peripheral vs. CNS Targeting: Modifying substituents to limit blood-brain barrier penetration for non-CNS applications .
- Synthetic Optimization : Leveraging schemes like Goldberg couplings () to diversify substituents efficiently .
Actividad Biológica
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. Its structure includes a dihydropyrazolo framework which is known for its diverse biological activities. The presence of a carbonyl group (pent-4-en-1-one) contributes to its reactivity and potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:
- Cyclization Reaction : Involves the reaction of a pyrazole derivative with suitable aldehydes or ketones.
- Catalyst Use : Acid or base catalysts may be employed to facilitate the cyclization process.
Industrial production methods often optimize these reactions for yield and purity, utilizing techniques such as continuous flow reactors.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazolo compounds have been tested against various cancer cell lines. A study reported that certain derivatives showed low micromolar activity against glioblastoma and pancreatic adenocarcinoma cell lines, suggesting that this compound may also possess similar anti-cancer potential .
Kinase Inhibition
The compound has been explored as a potential inhibitor of RIP1 kinase, a critical regulator in cellular processes like inflammation and apoptosis. Inhibition of this kinase could provide therapeutic benefits in treating diseases such as cancer and neurodegenerative disorders .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Similar dihydropyrazole structure | Negative allosteric modulator of mGluRs |
| 8-(trifluoromethyl)-dihydropyrazolo | Trifluoromethyl substitution; related to neuropharmacology | Potential CNS activity |
| Bicyclo[2.2.1]heptan derivatives | Similar bicyclic framework | Varied biological activities depending on substituents |
This table highlights the unique structural elements of this compound that may influence its pharmacological properties.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Antitumor Screening
In vitro studies using real-time proliferation assays demonstrated that derivatives similar to this compound exhibited potent anti-proliferative effects against various cancer cell lines including LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma). These findings suggest that further exploration into this compound's antitumor capabilities is warranted .
Case Study 2: Enzyme Modulation
Another study investigated the effects of similar pyrazolo derivatives on enzyme functions. The results indicated that these compounds could serve as valuable probes for studying biological pathways involving key enzymes .
Q & A
Q. What methodologies correlate in vitro bioassay results with structural modifications?
- Integrated approach :
- Dose-response curves : Compare IC values across derivatives (e.g., 0.1–10 μM range) .
- Molecular docking : Align crystallographic data with target protein active sites (e.g., kinase domains) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
